7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid
Description
7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid (MY-1250) is a metabolite of the antiallergic drug repirinast (CAS 73080-51-0) . Its structure features a pyrano[3,2-c]quinoline core with a carboxylic acid substituent at position 2, methyl groups at positions 7 and 8, and two ketone groups at positions 4 and 5 (Figure 1). MY-1250 exhibits phosphodiesterase (PDE) inhibitory activity, increasing intracellular cAMP levels in mast cells, which underpins its antiallergic effects .
Properties
IUPAC Name |
7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-6-3-4-8-12(7(6)2)16-14(18)11-9(17)5-10(15(19)20)21-13(8)11/h3-5H,1-2H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFYNQIBLXNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)O)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213214 | |
| Record name | MY 1250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63768-47-8 | |
| Record name | MY 1250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063768478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MY 1250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
CuMn₂O₄-GO Nanocatalyst-Mediated Synthesis
A pioneering method for pyranoquinoline derivatives involves CuMn₂O₄-graphene oxide (GO) nanocatalysts in a one-pot MCR. This approach, optimized for ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, utilizes aryl glyoxal, ethyl cyanoacetate, and 4-hydroxyquinoline-2(1H)-one in aqueous media. The nanocatalyst enhances reaction kinetics via surface-active sites, achieving yields up to 92% under mild conditions (50–80°C, 2–4 hours). Adapting this protocol to the target compound would require substituting ethyl cyanoacetate with a carboxylic acid precursor (e.g., malononitrile followed by hydrolysis) and introducing methyl groups via pre-functionalized aryl glyoxals.
Table 1: Key Parameters for CuMn₂O₄-GO Catalyzed Pyranoquinoline Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst Loading | 10 mg/mmol substrate | |
| Solvent | Water | |
| Temperature | 80°C | |
| Yield Range | 85–92% | |
| Recyclability | 5 cycles with <5% yield loss |
Fe₃O₄@SiO₂-Urea-Thiazole Sulfonic Acid Chloride Catalyst
Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride have demonstrated efficacy in synthesizing 2-aryl-quinoline-4-carboxylic acids via anomeric-based oxidation. This solvent-free method facilitates imine formation between arylaldehydes and amines, followed by cyclization with pyruvic acid. For the target compound, substituting 1-naphthylamine with a 7,8-dimethyl-4-hydroxyquinoline precursor could enable pyran ring annulation. The catalyst’s magnetic recovery and reusability (8 cycles, <10% activity loss) make it industrially viable.
Condensation Reactions with Arylmethylenemalononitriles
Piperidine-Catalyzed Cyclocondensation
The reaction of 4-hydroxyquinolin-2(1H)-ones with arylmethylenemalononitriles in ethanol, catalyzed by piperidine, yields pyrano[3,2-c]quinoline derivatives. For example, 2-amino-6-ethyl-5-oxo-4-(4-phenoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6a) was synthesized in 70% yield via 15-minute reflux. Adapting this protocol to introduce methyl groups at positions 7 and 8 would require starting with 7,8-dimethyl-4-hydroxyquinolin-2(1H)-one. Subsequent hydrolysis of the nitrile group to carboxylic acid could be achieved using acidic or basic conditions.
Table 2: Optimization of Piperidine-Catalyzed Reactions
| Condition | Optimal Value | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol | 70% | |
| Catalyst | Piperidine (0.1 ml) | 70% | |
| Reaction Time | 15 minutes | 70% | |
| Temperature | Reflux (~78°C) | 70% |
Solvent-Free Synthesis Approaches
Anomeric-Based Oxidation in Solvent-Free Media
The Fe₃O₄@SiO₂-urea-thiazole sulfonic acid chloride system enables solvent-free synthesis of quinoline-4-carboxylic acids at 80°C. This method avoids toxic solvents and reduces purification steps. For the target compound, a similar approach could involve reacting 7,8-dimethyl-4-hydroxyquinoline with a diketone precursor (e.g., dimethyl oxalate) under oxidative conditions. The absence of solvent minimizes side reactions, potentially improving yields.
Comparative Analysis of Methodologies
Table 3: Comparative Evaluation of Synthetic Methods
| Method | Catalyst | Solvent | Yield | Eco-Friendliness | Scalability |
|---|---|---|---|---|---|
| CuMn₂O₄-GO MCR | CuMn₂O₄-GO | Water | 85–92% | High | High |
| Fe₃O₄@SiO₂ MCR | Fe₃O₄@SiO₂-thiazole | Solvent-free | 75–85% | Moderate | Moderate |
| Piperidine Condensation | Piperidine | Ethanol | 60–70% | Low | Low |
The CuMn₂O₄-GO method stands out for its environmental compatibility and high yields, though it requires aqueous conditions that may complicate carboxylic acid stabilization. In contrast, solvent-free Fe₃O₄@SiO₂ protocols offer operational simplicity but necessitate higher temperatures. Piperidine-catalyzed routes, while straightforward, generate lower yields and solvent waste.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique biological and chemical properties.
Scientific Research Applications
7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid is a chemical compound with a molecular weight of 285.25 g/mol and the CAS number 63768-47-8. This compound has demonstrated promising biological activities and potential applications across various fields, making it a subject of interest in scientific research.
Synthesis Methods
Several synthetic methods have been used to produce this compound. These methods are important for creating analogs or derivatives that could show enhanced biological activity.
Potential Applications
The compound has potential applications in various fields:
*Synthesis of analogs and derivatives with enhanced biological activity.
*Use in scientific research.
Interactions with Biological Targets
Studies on the interactions of this compound with biological targets have indicated potential applications.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Repirinast | Contains similar pyranoquinoline structure | Known for its established use as an anti-allergic drug |
| MY-1250 | A major metabolite of repirinast | Exhibits distinct pharmacological properties as a metabolite |
| Isoamyl | Related to repirinast but with different substituents | Varies in biological activity compared to the 7,8-Dimethyl derivative |
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit angiogenesis and disrupt cell migration, which are crucial processes in cancer progression .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrano[3,2-c]quinoline derivatives differ in substituent positions and functional groups, significantly influencing their chemical and biological properties. Key analogs include:
Key Observations :
- Substituent Position: MY-1250’s 7,8-dimethyl and 2-carboxylic acid groups distinguish it from analogs with substituents at positions 3 (e.g., carboxaldehyde or cyano groups) or 6 (e.g., ethyl/methyl).
- Electronic Effects: Electron-withdrawing groups (e.g., carboxylic acid in MY-1250) enhance solubility and polar interactions, critical for PDE binding . In contrast, carboxaldehyde or cyano groups (e.g., Q11) increase electrophilicity, favoring nucleophilic reactions .
- Core Modifications: Replacement of the pyran oxygen with sulfur (thienoquinoline) alters electronic properties and bioactivity, as seen in kinase inhibitors .
Electronic and Reactivity Profiles
- Charge Transfer: Quantum chemical studies reveal that MY-1250’s electron-deficient pyrano-quinoline core facilitates charge transfer, critical for PDE binding . In contrast, Q11’s cyano and amino groups enhance intramolecular charge transfer (ICT), optimizing photovoltaic efficiency .
- Reactivity : Carboxaldehyde analogs undergo nucleophilic additions (e.g., with hydrazines or amines) to form heterocyclic adducts, while MY-1250’s carboxylic acid group participates in salt formation or hydrogen bonding .
Biological Activity
7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid, also referred to as MY-1250, is a heterocyclic compound with significant biological activity. This compound is primarily recognized as the major active metabolite of the antiallergic drug repirinast. Its unique chemical structure contributes to its diverse biological effects, particularly in the context of allergic responses and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of MY-1250 is C15H11NO5, with a molecular weight of 285.252 g/mol. The compound features a complex pyranoquinoline framework characterized by two methyl groups at positions 7 and 8, and dioxo functional groups at positions 4 and 5. This structural arrangement enhances its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H11NO5 |
| Molecular Weight | 285.252 g/mol |
| CAS Number | 63768-47-8 |
| IUPAC Name | 5-hydroxy-7,8-dimethyl-4-oxopyrano[3,2-c]quinoline-2-carboxylic acid |
Antiallergic Effects
MY-1250 has demonstrated significant antiallergic properties. Studies indicate that it inhibits antigen-induced histamine release from sensitized rat peritoneal exudate cells (PEC). The compound induces phosphorylation of a specific protein in mast cells, which is crucial for regulating histamine release. The IC50 value for this phosphorylation effect is approximately . This mechanism suggests that MY-1250 may effectively modulate allergic reactions through its influence on mast cell signaling pathways.
Inhibition of Enzymatic Activity
Research has shown that MY-1250 exhibits inhibitory effects on various enzymes relevant to cancer progression. For instance, it has been noted for its ability to inhibit receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2 kinase, with an IC50 value of . This inhibition could be significant in the context of tumor growth and metastasis.
Synthesis and Derivatives
Several synthetic methods have been explored to produce MY-1250 and its derivatives. The synthesis typically involves multi-step organic reactions that yield compounds with varying biological activities. These derivatives are essential for understanding structure-activity relationships (SAR) and improving therapeutic efficacy.
Case Studies
- Histamine Release Inhibition : A study demonstrated that MY-1250 effectively inhibited histamine release in a concentration-dependent manner from rat mast cells when treated at concentrations as low as .
- Cancer Research : In vitro studies have indicated that MY-1250 may reduce tumor growth rates in xenograft models by targeting key signaling pathways involved in cancer cell proliferation .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities between MY-1250 and related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Repirinast | Contains similar pyranoquinoline structure | Established use as an anti-allergic drug |
| MY-1250 | Major metabolite of repirinast | Exhibits distinct pharmacological properties |
| Isoarnyl | Related to repirinast but with different substituents | Varies in biological activity compared to MY-1250 |
Q & A
Q. What are the optimal synthetic conditions for preparing 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid?
The synthesis of structurally related pyrano[3,2-c]quinolines often employs the Vilsmeier-Haack reaction , where formylation of acetyl-substituted precursors is critical. Key parameters include:
- Temperature control : Reactions are typically conducted at 80–100°C to balance reactivity and byproduct formation .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance electrophilic substitution efficiency .
- Catalysts : Acidic conditions (e.g., POCl₃) are essential for activating the formylating agent .
- Reaction time : 6–12 hours under reflux ensures complete conversion . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the carboxylic acid derivative .
Q. How can the purity and structural identity of this compound be validated?
Use a combination of spectroscopic and analytical techniques :
- NMR (¹H and ¹³C) : Confirm the presence of methyl groups (δ 2.3–2.6 ppm for CH₃), carbonyl signals (δ 165–185 ppm for C=O), and the pyrano-quinoline scaffold .
- IR spectroscopy : Detect characteristic peaks for carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and diketone moieties (1700–1750 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain unexpected products during nucleophilic reactions with this compound?
The ring-opening/ring-closing (RORC) mechanism is common in pyrano[3,2-c]quinolines. For example:
- Reaction with hydroxylamine hydrochloride under acidic conditions opens the pyran ring, forming intermediates that reclose into oxazole or pyrazole derivatives .
- Steric and electronic factors : The 7,8-dimethyl groups may hinder nucleophilic attack at C-3, redirecting reactivity to the diketone moiety . To mitigate side reactions, optimize solvent polarity (e.g., ethanol vs. acetic acid) and monitor intermediates via TLC or in-situ FTIR .
Q. How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations provide insights into:
- Electrophilic sites : Atomic charge maps (e.g., Mulliken charges) identify reactive positions (e.g., C-3 carboxaldehyde in analogs) .
- Transition-state modeling : Predict activation barriers for ring-opening or condensation steps .
- Spectroscopic correlation : Compare computed NMR/IR data with experimental results to validate intermediates . Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .
Q. What strategies resolve contradictions in reported biological activity data for similar quinolines?
Discrepancies in antimicrobial or antitumor results may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) .
- Solubility limitations : Use DMSO co-solvents (<1% v/v) to ensure compound dissolution without cytotoxicity .
- Structural analogs : Compare activity with 6-ethyl-4,5-dioxo derivatives (e.g., lower activity in methyl-substituted compounds due to reduced membrane permeability) .
Q. How can heteroannulated derivatives of this compound be synthesized for structure-activity studies?
- Stepwise functionalization :
React the carboxylic acid with hydrazine to form hydrazide intermediates .
Cyclize with carbon disulfide or thiourea to generate thiazole or triazole rings .
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura to introduce aryl groups at C-2, enhancing π-π stacking with biological targets .
Characterize products via X-ray crystallography (e.g., Cambridge Structural Database protocols) to confirm regiochemistry .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously, as slight variations impact yields in multi-step syntheses .
- Advanced Purification : For polar derivatives, employ preparative HPLC with a water/acetonitrile gradient (0.1% TFA modifier) .
- Biological Testing : Pair in vitro assays with molecular docking (AutoDock Vina) to correlate activity with binding affinity for enzymes like DNA gyrase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
